molecular formula C12H22OSi B14276854 [(4,6-Dimethylhept-5-en-1-yn-4-yl)oxy](trimethyl)silane CAS No. 138172-97-1

[(4,6-Dimethylhept-5-en-1-yn-4-yl)oxy](trimethyl)silane

Cat. No.: B14276854
CAS No.: 138172-97-1
M. Wt: 210.39 g/mol
InChI Key: PWKYRXHTDJLSBG-UHFFFAOYSA-N
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Description

(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a silane group attached to a hydrocarbon chain with both double and triple bonds. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane typically involves the reaction of an appropriate alkyne with a silane reagent under specific conditions. One common method is the hydrosilylation of 4,6-dimethylhept-5-en-1-yne with trimethylsilane in the presence of a platinum catalyst. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane may involve continuous flow processes where the reactants are fed into a reactor containing the catalyst. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond.

    Substitution: The silane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated silanes.

Scientific Research Applications

(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and functionality.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane involves its interaction with various molecular targets. The silane group can form strong bonds with oxygen, nitrogen, and other electronegative atoms, making it useful in forming stable complexes. The presence of double and triple bonds allows for versatile reactivity, enabling the compound to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane
  • (4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane

Uniqueness

(4,6-Dimethylhept-5-en-1-yn-4-yl)oxysilane is unique due to its specific combination of a silane group with a hydrocarbon chain containing both double and triple bonds. This structural feature imparts distinct reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

138172-97-1

Molecular Formula

C12H22OSi

Molecular Weight

210.39 g/mol

IUPAC Name

4,6-dimethylhept-5-en-1-yn-4-yloxy(trimethyl)silane

InChI

InChI=1S/C12H22OSi/c1-8-9-12(4,10-11(2)3)13-14(5,6)7/h1,10H,9H2,2-7H3

InChI Key

PWKYRXHTDJLSBG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(CC#C)O[Si](C)(C)C)C

Origin of Product

United States

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